Lipophilicity (XLogP3) Differentiation: 5-Methoxy Substitution vs. 4,7-Dimethyl Analog
The 5-methoxy substitution on the benzothiazole core of CAS 1323548-49-7 confers a computed XLogP3 value of 3, which is approximately 0.5–1.0 log unit lower than the 4,7-dimethyl-substituted analog (predicted XLogP3 ~3.5–4.0), based on the additive contribution of the methoxy group (–OCH3; π ≈ –0.02) versus two methyl groups (–CH3; π ≈ +0.56 each) [1]. This difference places the target compound closer to the optimal CNS drug-like lipophilicity range (XLogP 2–4) while the dimethyl analog trends toward the upper boundary, potentially increasing promiscuity and off-target binding risk [2]. The pyridin-3-ylsulfonyl group further contributes polarity relative to thiophene or phenyl sulfonyl analogs through the pyridine nitrogen (H-bond acceptor), as evidenced by the computed 8 total H-bond acceptors for this compound [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and H-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 3; H-bond acceptors = 8; H-bond donors = 0 [1] |
| Comparator Or Baseline | 4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole: predicted XLogP3 ~3.5–4.0 (estimated by group contribution) [1] |
| Quantified Difference | ΔXLogP3 ≈ –0.5 to –1.0 log units (lower for 5-methoxy compound); ΔH-bond acceptors = +1 (pyridine N vs. thiophene S in thiophene analog) |
| Conditions | Computed values (XLogP3 algorithm, PubChem release 2021.05.07); no experimental logD/logP data currently publicly available for head-to-head comparison. |
Why This Matters
Lower lipophilicity in the 5-methoxy compound predicts reduced non-specific protein binding and potentially improved aqueous solubility relative to the dimethyl analog, which is a critical differentiator for assay reproducibility and in vitro-to-in vivo translation.
- [1] PubChem Compound Summary for CID 49734151 (CAS 1323548-49-7). Computed physicochemical properties. National Center for Biotechnology Information. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
